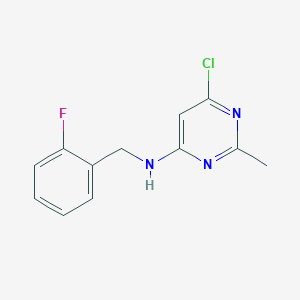

6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine

Übersicht

Beschreibung

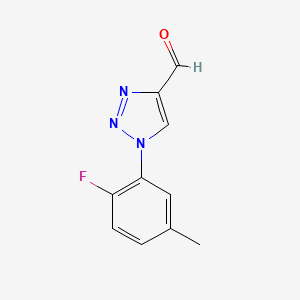

6-Chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine is a synthetic compound with a variety of potential applications in scientific research. It is a pyrimidine derivative with a chloro group and a fluorobenzyl group attached to the nitrogen atom. It is a colorless solid that is soluble in water and a variety of organic solvents. This compound has been studied in a variety of scientific research applications, including as a potential therapeutic agent, as an enzyme inhibitor, and as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Cancer Research: TRK Inhibition

This compound has been evaluated for its potential as a TRK inhibitor . Tropomyosin receptor kinases (TRKs) are critical for cell proliferation and differentiation, and their overexpression can lead to cancer. Derivatives of this compound have shown promise in inhibiting TRKA, with one derivative exhibiting an IC50 value of 56 nM, indicating potent inhibitory activity. This suggests its potential use in developing treatments for cancers such as colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .

Pharmacological Applications: Diverse Therapeutic Areas

The pyrimidine scaffold of the compound is a central building block for a wide range of pharmacological applications. Pyrimidine derivatives are known for their antimetabolite, anticancer, antibacterial, antiallergic, and anti-inflammatory properties, among others. This compound, with its decorated diazine structure, could be pivotal in synthesizing drugs for various therapeutic areas, including cardiovascular diseases, diabetes, and neurodegenerative disorders .

Drug Design: Plasma Stability and CYP Inhibition

In drug design, the plasma stability and inhibition of cytochrome P450 isoforms are crucial factors. A derivative of this compound demonstrated excellent plasma stability with a half-life greater than 289.1 minutes. Additionally, it showed low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9, making it a candidate for further exploration in drug development .

Synthetic Methodologies: Improved Druglikeness

The compound’s structure allows for novel synthetic methodologies that can lead to molecules with improved druglikeness and ADME-Tox properties. This is essential for creating more effective and safer pharmaceuticals .

Antimicrobial and Antifungal Applications

Due to its structural characteristics, this compound could be used to develop new antimicrobial and antifungal agents. Its pyrimidine core is a common feature in many compounds with these properties .

Neurological Disorders: Neuroprotection

The compound’s ability to modulate TRKs suggests its potential application in treating neurological disorders. TRKs are involved in neuroprotection and the survival of neurons, making this compound a candidate for the development of neuroprotective therapies .

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives, including this compound, have been associated with anti-inflammatory and analgesic activities. This opens up research avenues for its use in pain management and inflammatory diseases .

Material Science: Heterocyclic Aromatic Moieties

The compound’s heterocyclic aromatic structure makes it interesting for material science applications. It could be used in the synthesis of new materials with specific electronic or photonic properties .

Wirkmechanismus

Target of Action

It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines can affect pathways related to inflammation, potentially impacting the production of prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Pharmacokinetics

It is known that the compound’s plasma stability and its inhibitory activity on a panel of cytochrome p450 isoforms have been evaluated .

Result of Action

It is known that pyrimidines can exhibit potent anti-inflammatory effects .

Action Environment

It is known that the reaction conditions can be modified to populate this double substituted series .

Eigenschaften

IUPAC Name |

6-chloro-N-[(2-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQWYNPZLVGLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(2-fluorobenzyl)-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)

![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)